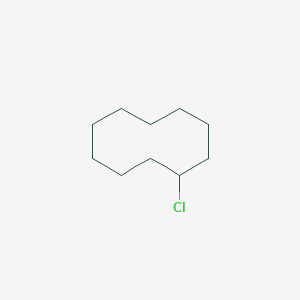
Chlorocyclodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorocyclodecane is an organic compound with the chemical formula C₁₀H₁₉Cl . It is a chlorinated derivative of cyclodecane, a cycloalkane with a ten-membered carbon ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorocyclodecane can be synthesized through the chlorination of cyclodecane. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where cyclodecane is continuously fed and exposed to chlorine gas under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Chlorocyclodecane undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Reduction Reactions: The compound can be reduced to cyclodecane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: this compound can be oxidized to form cyclodecanone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or neutral medium.
Major Products:
Substitution: Formation of cyclodecanol or cyclodecylamine.
Reduction: Formation of cyclodecane.
Oxidation: Formation of cyclodecanone or other oxygenated derivatives.
Aplicaciones Científicas De Investigación
Chlorocyclodecane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Employed in studies involving membrane permeability and interactions due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Comparación Con Compuestos Similares
Chlorocyclodecane can be compared with other chlorinated cycloalkanes such as:
- Chlorocyclopentane (C₅H₉Cl)
- Chlorocyclohexane (C₆H₁₁Cl)
- Chlorocyclooctane (C₈H₁₅Cl)
Uniqueness: this compound is unique due to its larger ring size, which imparts different chemical and physical properties compared to smaller chlorinated cycloalkanes. Its ten-membered ring structure provides more flexibility and a different reactivity profile, making it suitable for specific applications in research and industry.
Propiedades
| 7541-62-0 | |
Fórmula molecular |
C10H19Cl |
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
chlorocyclodecane |
InChI |
InChI=1S/C10H19Cl/c11-10-8-6-4-2-1-3-5-7-9-10/h10H,1-9H2 |
Clave InChI |
BQFFCBZWAKSYCO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(CCCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


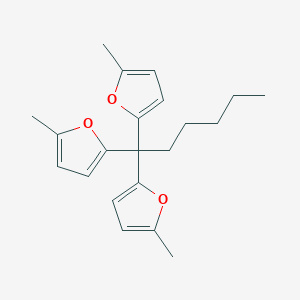


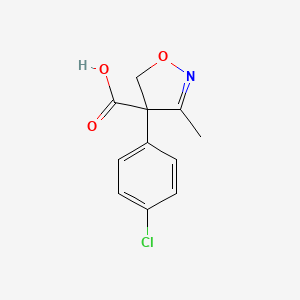
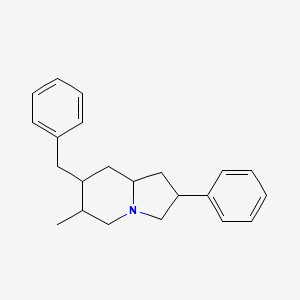
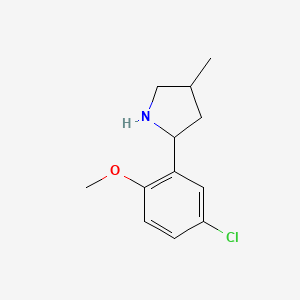
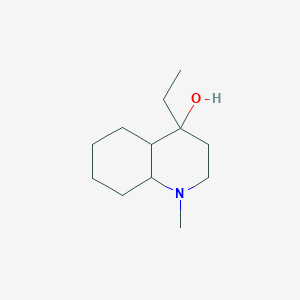
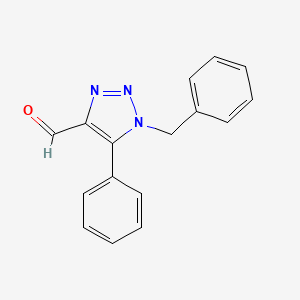
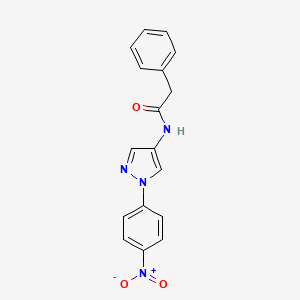
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid](/img/structure/B12895252.png)
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
